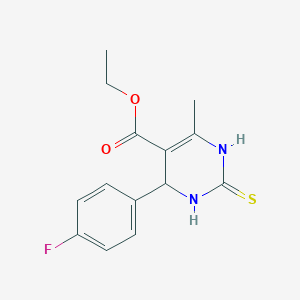

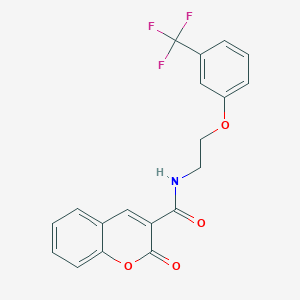

![molecular formula C18H16N2O6S2 B2529944 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide CAS No. 1171058-87-9](/img/structure/B2529944.png)

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide, is a structurally complex molecule that appears to be related to furan-2-carboxamide derivatives. These derivatives have been studied for various biological activities, including antibacterial and antitumor properties. The provided papers do not directly discuss this specific compound but offer insights into the chemical behavior and potential applications of related furan-2-carboxamide derivatives.

Synthesis Analysis

The synthesis of related compounds, such as N-(4-bromophenyl)furan-2-carboxamide, involves the reaction of furan-2-carbonyl chloride with an appropriate aniline derivative in the presence of a base like triethylamine, yielding high product yields . The subsequent functionalization of the carboxamide through Suzuki-Miyaura cross-coupling reactions allows for the introduction of various aryl groups, which can significantly alter the biological activity of the resulting compounds . Although the synthesis of the specific compound is not detailed, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of a furan ring linked to an amide group, which can be further modified with various substituents. These modifications can

Scientific Research Applications

Synthesis and Chemical Reactivity

- Synthesis of Related Compounds : Research includes the synthesis of structurally related furan, thiophene, and pyrrole carboxamides, highlighting the chemical reactivity and potential for varied applications in medicinal chemistry (Robert et al., 1995).

- Cross-Coupling Reactions : Studies on palladium-catalyzed cross-coupling of compounds like thiophene highlight the potential for creating diverse aromatic sulfides, demonstrating the versatility in synthesizing related compounds (Qiao et al., 2014).

Biological Applications

- Bio-Imaging and Chemosensors : The development of chemosensors using similar compounds for the detection of ions like Cd2+ and CN−, and their application in bio-imaging in live cells and zebrafish, illustrates the biological utility of these compounds (Ravichandiran et al., 2020).

- Carbonic Anhydrase Inhibition : Research into isoxazole-containing sulfonamides, which are structurally related, demonstrates potent inhibition of human carbonic anhydrase, relevant in medicinal chemistry (Altug et al., 2017).

properties

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S2/c21-18(19-10-13-2-1-7-27-13)15-5-6-17(26-15)28(22,23)20-9-12-3-4-14-16(8-12)25-11-24-14/h1-8,20H,9-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSGOQIUXRAXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)

![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)